4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phenyl-
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Overview
Description
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phenyl- is a heterocyclic compound that belongs to the class of imidazo-naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phenyl- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-naphthyridine core through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of the phenyl and isopropyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Use in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phenyl- involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological activity.
Signal Transduction: Affecting signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one derivatives: Compounds with similar core structures but different substituents.
Other Heterocyclic Compounds: Such as quinolines and isoquinolines.
Uniqueness
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 1,5-dihydro-1-(1-methylethyl)-5-phenyl- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
139339-07-4 |
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Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-phenyl-1-propan-2-ylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C18H16N4O/c1-12(2)21-11-20-15-16(21)14-9-6-10-19-17(14)22(18(15)23)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
IBZRTNDRGRSNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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